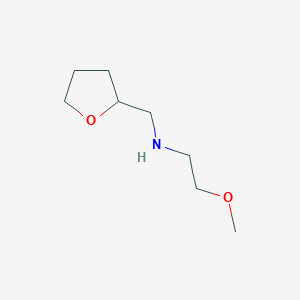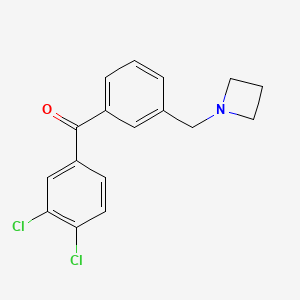
3'-Azetidinomethyl-3,4-dichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Azetidinomethyl-3,4-dichlorobenzophenone (3-AMDCB) is an organic compound belonging to the class of azetidines. It is a colorless crystalline solid that has been used in a variety of scientific research applications. 3-AMDCB is a versatile compound that is used in a variety of organic synthesis reactions and can be used as a starting material for the synthesis of a wide range of compounds. It is also used in the synthesis of drugs, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Antitumor Applications
Azetidinone derivatives have been synthesized and evaluated for their potential as tubulin-targeting antitumor agents. These compounds, including derivatives with potent antiproliferative activities, have shown significant effects in inhibiting the polymerization of tubulin, disrupting microtubular structures, and inducing G2/M arrest and apoptosis in cancer cells. The structural analysis suggests that certain torsional angles and configurations between phenyl rings contribute to their potent antiproliferative activity. Notably, some derivatives exhibited minimal cytotoxicity, making them promising candidates for clinical development as cancer therapies (Greene et al., 2016).
Catalytic Applications and Drug-Like Compound Synthesis
Research has also focused on the synthesis of 3,3-diarylazetidines using catalytic methods. These compounds are prepared from N-Cbz azetidinols and demonstrate the importance of the N-Cbz group in enhancing reactivity. This methodology provides access to azetidines that can be further derivatized into drug-like molecules, highlighting the versatility of azetidinone frameworks in medicinal chemistry and drug discovery (Denis et al., 2018).
Antiproliferative Activity Against Cancer Cell Lines
Azetidinone derivatives have been synthesized as analogs of resveratrol, displaying antiproliferative activity on human breast cancer cell lines. These studies aim to overcome the limitations of natural compounds like resveratrol by enhancing bioavailability and anticancer activity. The azetidinone nucleus connecting two aromatic rings in these derivatives indicates a strategic approach to developing new therapeutic agents for cancer treatment (Chimento et al., 2013).
Antimicrobial and Cytotoxic Activities
A novel series of azetidin-2-one derivatives has been developed with significant in vitro antimicrobial and cytotoxic activities. These compounds have shown exceptional efficacy against a range of microorganisms and potent cytotoxic activity in brine shrimp bioassays. Such studies underscore the potential of azetidinone derivatives in developing new antimicrobial agents and exploring their cytotoxic properties for potential therapeutic applications (Keri et al., 2009).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKAJVKASFLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643277 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-15-1 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

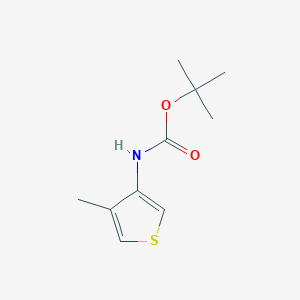
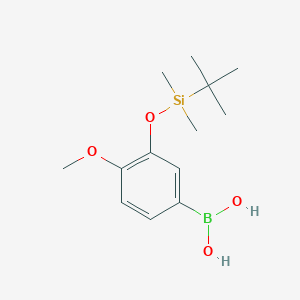

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

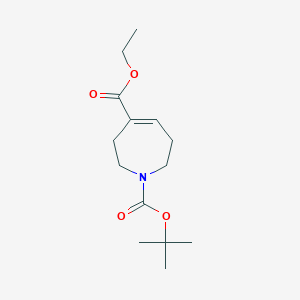
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)
